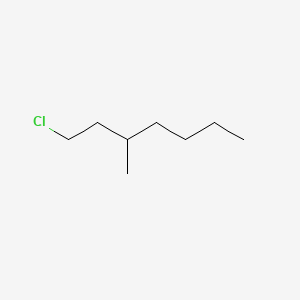

Heptane, 1-chloro-3-methyl-

Description

Contextualization within Halogenated Hydrocarbons and Alkyl Halide Chemistry

Heptane (B126788), 1-chloro-3-methyl- is classified as a primary alkyl halide. ncert.nic.in This classification is determined by the attachment of the chlorine atom to a primary carbon—a carbon atom bonded to only one other carbon atom. The bond between the carbon and the chlorine atom is polar covalent, with the carbon atom bearing a partial positive charge and the chlorine atom a partial negative charge. This polarization makes the primary carbon an electrophilic site, susceptible to attack by nucleophiles. ncert.nic.in

As a member of the halogenated hydrocarbon family, its reactivity is dominated by two principal pathways: nucleophilic substitution and elimination. ontosight.ai

Nucleophilic Substitution: Typically, primary alkyl halides are excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. The SN2 mechanism involves a backside attack by a nucleophile, leading to the displacement of the halide ion (a good leaving group) and an inversion of stereochemical configuration at the electrophilic carbon. byjus.com

Elimination: Competition from elimination reactions (E2 mechanism) can occur, particularly in the presence of strong, sterically hindered bases. This pathway results in the formation of an alkene.

A significant structural feature of 1-chloro-3-methylheptane is the methyl group at the C3 position. This branching, while not directly on the carbon bearing the halogen, introduces steric hindrance that can influence the rate of SN2 reactions compared to its unbranched analogue, 1-chloroheptane. byjus.com Furthermore, the molecule is chiral due to the asymmetric C3 carbon, which is bonded to four different groups (a hydrogen atom, a methyl group, a butyl group, and a chloromethyl ethyl group). vaia.com This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-chloro-3-methylheptane and (S)-1-chloro-3-methylheptane.

Significance in Contemporary Organic Synthesis and Mechanistic Studies

The unique structure of 1-chloro-3-methylheptane makes it a valuable tool for both constructing more complex molecules and for studying the fundamental principles of reaction mechanisms.

Research Findings in Organic Synthesis: As a synthetic intermediate, the chloroalkane functional group serves as a versatile handle for molecular elaboration. ontosight.ai The chlorine atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups. For example, it can be used in Williamson ether synthesis (with an alkoxide), the formation of nitriles (with cyanide), or the synthesis of larger alkanes through coupling reactions like the Wurtz reaction or with organometallic reagents. byjus.combyjus.com

Table 2: Potential Synthetic Transformations of Heptane, 1-chloro-3-methyl-

| Reagent/Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Sodium Hydroxide (B78521) (NaOH) | Substitution (SN2) | Alcohol (3-methylheptan-1-ol) |

| Sodium Cyanide (NaCN) | Substitution (SN2) | Nitrile (4-methyl-octanenitrile) |

| Sodium Ethoxide (NaOEt) | Elimination (E2) / Substitution (SN2) | Alkene (3-methylhept-1-ene) / Ether |

Detailed Insights from Mechanistic Studies: The chirality of 1-chloro-3-methylheptane is of paramount importance in mechanistic studies. By using an enantiomerically pure form of the compound (e.g., solely the (S)-enantiomer), chemists can track the stereochemical outcome of a reaction.

If a reaction proceeds via a pure SN2 mechanism , complete inversion of the stereocenter attached to the reacting carbon would be expected. However, since the stereocenter in 1-chloro-3-methylheptane is at C3 and not the reacting C1, the configuration at C3 remains unchanged, but the reaction serves as a model for how substituents away from the reaction center affect the rate. libretexts.org

If conditions are changed to favor an SN1 reaction (which is unlikely for a primary halide but can be forced), it would proceed through a planar carbocation intermediate, leading to a racemic mixture of products. libretexts.org Studying reactions of 1-chloro-3-methylheptane under various conditions (e.g., changing the solvent, nucleophile, or temperature) allows for a detailed investigation of the competition between SN2 and E2 pathways. The steric bulk of the nucleophile/base plays a critical role; bulkier bases will favor the E2 pathway, leading to the formation of 3-methylhept-1-ene. byjus.com

Therefore, 1-chloro-3-methylheptane serves as a sophisticated probe for exploring the subtleties of steric effects, reaction kinetics, and stereochemistry in nucleophilic substitution and elimination reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2350-21-2 |

|---|---|

Molecular Formula |

C8H17Cl |

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-3-methylheptane |

InChI |

InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |

InChI Key |

AGDXAUBGPYHIEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity of Heptane, 1 Chloro 3 Methyl

The reactivity of Heptane (B126788), 1-chloro-3-methyl-, a primary chloroalkane, is dictated by the electronic and steric environment around the C-Cl bond. The primary carbon atom is a key feature influencing the predominant reaction mechanisms.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemistry of haloalkanes. unacademy.com In these reactions, a nucleophile replaces the halogen atom, which departs as a halide ion. For Heptane, 1-chloro-3-methyl-, the specific pathway, either SN1 or SN2, is determined by its structure. byjus.com

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism involves a two-step process where the rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation intermediate. byjus.comchemicalnote.com This pathway is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. youtube.comsavemyexams.com

For Heptane, 1-chloro-3-methyl-, which is a primary alkyl halide, the SN1 mechanism is highly unfavorable. The formation of a primary carbocation is energetically costly and highly unstable. Therefore, 1-chloro-3-methylheptane does not readily undergo SN1 reactions. byjus.comlibretexts.org

In contrast, a related tertiary chloroheptane, such as 3-chloro-3-methylheptane (B8732670), would readily react via an SN1 pathway. ontosight.ai The mechanism would proceed as follows:

Ionization: The C-Cl bond in 3-chloro-3-methylheptane breaks, forming a stable tertiary carbocation (3-methylheptan-3-yl cation) and a chloride ion. This is the slow, rate-determining step. libretexts.org

Nucleophilic Attack: A nucleophile rapidly attacks the planar carbocation. This can occur from either face, leading to a racemic or nearly racemic mixture of products if the carbon were chiral. chemicalnote.comlibretexts.org

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is the dominant substitution pathway for primary alkyl halides like Heptane, 1-chloro-3-methyl-. byjus.comsavemyexams.com This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. chemicalnote.com

The key features of the SN2 reaction for 1-chloro-3-methylheptane are:

Kinetics: The reaction follows second-order kinetics, as the rate depends on the concentration of both the alkyl halide and the nucleophile. chemicalnote.comyoutube.com

Mechanism: The nucleophile performs a "backside attack," approaching the carbon atom from the side opposite the chlorine atom.

Transition State: This concerted mechanism proceeds through a high-energy transition state where the carbon atom is momentarily bonded to both the incoming nucleophile and the outgoing leaving group. This pentacoordinate species has a trigonal bipyramidal geometry.

Stereochemistry: The reaction results in an inversion of configuration at the carbon center, often called a Walden inversion.

Steric Hindrance: SN2 reactions are sensitive to steric hindrance. While 1-chloro-3-methylheptane is a primary halide and thus favors SN2, the methyl group at the C-3 position introduces some steric bulk near the reaction center, which may slightly slow the reaction compared to an unbranched primary halide like 1-chloroheptane. chemicalnote.com

The choice of solvent significantly impacts the rate and mechanism of nucleophilic substitution reactions. byjus.comlibretexts.org

Polar Protic Solvents: Solvents like water, alcohols, and acetic acid have O-H or N-H bonds and can solvate both cations and anions effectively. They are particularly good at stabilizing the carbocation intermediate and the leaving group anion in SN1 reactions. Thus, polar protic solvents favor the SN1 pathway. byjus.comlibretexts.org

Polar Aprotic Solvents: Solvents like acetone (B3395972), DMSO, and DMF lack O-H or N-H bonds. They can solvate cations but are less effective at solvating anions. This leaves the nucleophile relatively "bare" and more reactive, accelerating the SN2 reaction rate.

For Heptane, 1-chloro-3-methyl-, an SN2 reaction would be most efficiently carried out in a polar aprotic solvent.

| Solvent Type | Effect on SN1 | Effect on SN2 | Governing Factor |

| Polar Protic | Favored / Accelerated | Disfavored / Slowed | Strong solvation of both carbocation intermediate and leaving group; solvation of nucleophile reduces its reactivity. byjus.com |

| Polar Aprotic | Disfavored / Slowed | Favored / Accelerated | Solvates the counter-ion of the nucleophile but leaves the nucleophile itself highly reactive. byjus.com |

| Nonpolar | Disfavored | Disfavored | Reactants often have poor solubility, and charged intermediates or transition states are not stabilized. |

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions compete with substitution and result in the formation of alkenes. byjus.com The two primary mechanisms are E1 and E2.

The E1 (Elimination, Unimolecular) reaction is the elimination counterpart to the SN1 reaction. It proceeds through a carbocation intermediate and is therefore favored by tertiary alkyl halides and polar protic solvents. pharmaguideline.comlumenlearning.com For 1-chloro-3-methylheptane, the E1 pathway is not significant due to the instability of the primary carbocation that would need to form. libretexts.org

The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. byjus.comyoutube.com This is the primary elimination pathway for 1-chloro-3-methylheptane.

Key characteristics of the E2 reaction for this compound include:

Reagents: It is favored by strong, concentrated bases. Using a sterically hindered (bulky) base, such as potassium tert-butoxide, can further promote E2 over SN2. libretexts.org

Mechanism: The reaction requires an anti-periplanar geometry, where the beta-hydrogen and the chlorine leaving group are in the same plane and on opposite sides of the C-C bond. amazonaws.commsu.edu

Product: The removal of a proton from the C-2 position and the chloride from the C-1 position leads to the formation of a single alkene product: 3-methylhept-1-ene . In this case, Zaitsev's rule (which predicts the more substituted alkene will be the major product) is not applicable as there is only one possible beta-hydrogen to be removed that can lead to an elimination product. libretexts.org

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate | 3° > 2° (1° not reactive) | 3° > 2° > 1° |

| Kinetics | First-order (rate = k[Alkyl Halide]) | Second-order (rate = k[Alkyl Halide][Base]) |

| Base | Weak base required | Strong base favored |

| Intermediate | Carbocation | None (concerted reaction) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Radical Reaction Pathways and Their Mechanistic Intermediates in Chlorinated Systems

While substitution and elimination reactions involve polar intermediates, Heptane, 1-chloro-3-methyl- can also react via free-radical pathways, particularly under UV light or at high temperatures. wikipedia.org Free-radical chlorination is a chain reaction used to synthesize chlorinated hydrocarbons. coohom.comnumberanalytics.com If 1-chloro-3-methylheptane were subjected to these conditions with chlorine (Cl₂), further chlorination would occur.

The mechanism involves three stages:

Initiation: UV light or heat causes homolytic cleavage of a chlorine molecule to produce two highly reactive chlorine radicals (Cl•). coohom.comnumberanalytics.com

Propagation: A chlorine radical abstracts a hydrogen atom from the alkyl chain, creating HCl and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form a dichlorinated heptane and a new chlorine radical, which continues the chain. numberanalytics.com Hydrogen abstraction can occur at any of the carbon atoms, leading to a mixture of isomeric products. The stability of the resulting radical (tertiary > secondary > primary) influences the product distribution, but chlorination is generally less selective than bromination. wikipedia.org

Termination: The reaction stops when two radicals combine. wikipedia.org

The key mechanistic intermediates in this process are the chlorine atom (Cl•) and the various possible heptyl radicals formed by hydrogen abstraction.

Acid-Catalyzed Reactions and Broader Mechanistic Investigations

Acid-catalyzed reactions are not a major pathway for simple alkyl halides like 1-chloro-3-methylheptane under typical conditions. Strong acids are generally not used to promote reactions with alkyl chlorides because chloride is a weak leaving group compared to, for example, the protonated hydroxyl group of an alcohol. However, in the presence of a Lewis acid (e.g., AlCl₃ or FeCl₃), which can coordinate to the chlorine atom, the C-Cl bond can be weakened, facilitating cleavage. This can promote carbocation formation, potentially leading to SN1 or E1 reactions, or even skeletal rearrangements, that would not otherwise occur with a primary halide. Such conditions are specialized and can lead to complex product mixtures.

Broader mechanistic investigations, often employing computational chemistry, can provide deeper insights into the transition state energies and reaction coordinates for the various competing pathways (SN2, E2) for specific molecules like 1-chloro-3-methylheptane, helping to predict product ratios under different conditions with greater accuracy.

Stereochemistry and Stereoselective Synthesis of Heptane, 1 Chloro 3 Methyl Derivatives

Enantioselective Synthesis Strategies for Chiral Haloalkanes

The enantioselective synthesis of chiral haloalkanes like 1-chloro-3-methylheptane can be approached through various strategies, primarily focusing on the creation of the chiral center with a specific configuration. A common and effective method involves the use of a chiral precursor that already contains the desired stereocenter, which is then converted to the target haloalkane.

One such strategy is the stereospecific conversion of an enantiomerically pure alcohol. For instance, the synthesis of (3R)-3-methylheptan-1-ol has been achieved using cyclopropane intermediates, yielding a chiral building block that can be further elaborated. researchgate.net The subsequent conversion of the hydroxyl group to a chlorine atom can be accomplished using various reagents, such as thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride). To ensure the stereochemical integrity of the product, the reaction mechanism must be considered. For example, a reaction proceeding through an Sₙ2 mechanism will result in an inversion of configuration at the stereocenter if the hydroxyl group is directly at the chiral center. However, in the case of 3-methylheptan-1-ol, the stereocenter is at C3, and the reaction occurs at the C1 position, thus not directly affecting the chiral center's configuration.

Another powerful approach is the use of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other from a prochiral substrate. For the synthesis of chiral haloalkanes, this could involve, for example, the enantioselective reduction of a corresponding ketone to a chiral alcohol, followed by halogenation.

While specific enantioselective synthesis routes for 1-chloro-3-methylheptane are not extensively documented in the literature, the principles of asymmetric synthesis provide a clear framework for its potential preparation. The synthesis of the chiral precursor, (3R)-3-methylheptan-1-ol, demonstrates a viable pathway to obtaining enantiomerically enriched 1-chloro-3-methylheptane. researchgate.net

Diastereoselective Control in Synthetic Transformations

When a molecule contains more than one stereocenter, the control of the relative stereochemistry between them becomes a critical aspect of the synthesis. This is known as diastereoselective control. In the context of derivatives of 1-chloro-3-methylheptane, a second stereocenter could be introduced, for instance, by a reaction at a different position of the heptane (B126788) chain.

A common strategy to achieve diastereoselective control is substrate-controlled synthesis, where the existing stereocenter in the starting material influences the stereochemical outcome of the subsequent reaction. For example, the addition of a nucleophile to a carbonyl group adjacent to a chiral center can be highly diastereoselective. This is often rationalized by models such as Cram's rule, the Felkin-Anh model, or chelation-controlled models, which predict the favored direction of nucleophilic attack based on the steric and electronic properties of the substituents on the chiral center.

For instance, if a derivative of 1-chloro-3-methylheptane contained a carbonyl group, the stereocenter at C3 would influence the stereochemical outcome of a nucleophilic addition to that carbonyl. The bulky butyl group and the methyl group at the C3 position would sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite, less hindered face. This would result in the preferential formation of one diastereomer over the other.

While specific studies on the diastereoselective transformations of 1-chloro-3-methylheptane derivatives are scarce, the general principles of diastereoselective synthesis are well-established and can be applied to predict and control the stereochemical outcome of such reactions.

Chiral Resolution Techniques for Racemic Mixtures

When an enantioselective synthesis is not feasible or efficient, a racemic mixture of 1-chloro-3-methylheptane can be synthesized and then separated into its individual enantiomers through a process called chiral resolution. nih.gov

One of the most common methods for chiral resolution is the formation of diastereomeric derivatives. nih.gov This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, such as solubility and boiling point, they can be separated by conventional techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

Another powerful technique for chiral resolution is chiral chromatography. In this method, the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Biocatalysis has emerged as a powerful and environmentally friendly tool for chiral resolution. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their derivatives due to their high enantioselectivity. mdpi.comnih.govnih.gov

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. This results in a mixture of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer, both in high enantiomeric excess.

In the context of 1-chloro-3-methylheptane, a biocatalytic resolution could be applied to its precursor, racemic 3-methylheptan-1-ol. Lipases can catalyze the enantioselective acylation of the alcohol, where one enantiomer is preferentially acylated to form an ester, leaving the other enantiomer unreacted. The resulting mixture of the ester and the unreacted alcohol can then be easily separated. The resolved alcohol can then be converted to the corresponding 1-chloro-3-methylheptane with retention of stereochemistry.

| Substrate (Analogous Chloroalkanol) | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Unreacted Alcohol | Enantiomeric Excess (ee) of Product | Reference |

| Racemic 1-(3-bromofuran-2-yl)-2-chloroethanol | Not specified | β-substituted (Z)-acrylates | Not specified | >98% | >98% | nih.gov |

| Racemic 1-phenylethanol | Candida antarctica Lipase B | Vinyl acetate | Hexane | >99% | >99% | nih.gov |

| Racemic 1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY lipase | Isopropenyl acetate | Toluene/[EMIM][BF₄] | Not specified | 96.2% | mdpi.com |

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of 1-chloro-3-methylheptane plays a crucial role in determining the outcome of its chemical reactions, particularly in stereospecific and stereoselective processes. The chiral center at C3 can influence the approach of reagents and stabilize transition states, leading to a specific product distribution.

A prime example of this influence is in nucleophilic substitution reactions, such as the Sₙ2 reaction. The Sₙ2 mechanism is a concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.com This "backside attack" results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com

If an Sₙ2 reaction were to occur at a chiral center directly, for example, if the chlorine atom were at the C3 position (in 3-chloro-3-methylheptane), the reaction would proceed with inversion of configuration. For instance, if the starting material was (R)-3-chloro-3-methylheptane, the product of an Sₙ2 reaction with a nucleophile would be the (S)-enantiomer.

In the case of 1-chloro-3-methylheptane, the chlorine atom is at the C1 position, which is not the stereocenter. Therefore, a direct Sₙ2 reaction at C1 will not invert the configuration at C3. However, the stereochemistry at C3 can still influence the rate of the reaction due to steric hindrance. The butyl and methyl groups at the chiral center can sterically hinder the backside attack of the nucleophile at the C1 position, potentially slowing down the reaction compared to a less substituted chloroalkane.

The stereochemistry of 1-chloro-3-methylheptane can also have a significant impact on elimination reactions. In an E2 elimination, the stereochemical arrangement of the proton to be removed and the leaving group is critical. The reaction typically proceeds through an anti-periplanar transition state, where the proton and the leaving group are on opposite sides of the C-C bond and in the same plane. The specific conformation adopted by the molecule to achieve this arrangement can be influenced by the stereochemistry at the C3 position, which in turn can affect the regioselectivity and stereoselectivity of the resulting alkene product.

Theoretical and Computational Chemistry Studies of Heptane, 1 Chloro 3 Methyl

Ab Initio and Density Functional Theory (DFT) Calculations of Reaction Pathways

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to compute the electronic structure and energy of molecules. electronicsandbooks.comscispace.com These calculations are fundamental in mapping out the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, transition states, and intermediates. nist.govwayne.eduscispace.com

For chloroalkanes, a primary reaction pathway of interest is nucleophilic substitution (S\textsubscriptN2), where a nucleophile attacks the carbon atom bonded to the chlorine, and the chlorine atom acts as a leaving group. schrodinger.comlibretexts.orgwordpress.com Another significant pathway is elimination (E2), where a base removes a proton from a carbon adjacent to the one bearing the chlorine, leading to the formation of an alkene. rsc.org

DFT methods, such as those employing the B3LYP functional, are commonly used to optimize the geometries of stationary points along the reaction coordinate and to calculate their vibrational frequencies. scispace.com Ab initio methods, like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer higher levels of accuracy, which is often crucial for obtaining reliable reaction barriers and thermochemistry. bris.ac.uk For instance, studies on the reaction of OH⁻ with ethyl chloride have utilized high-level coupled-cluster calculations to create a full-dimensional potential energy surface that accurately describes both S\textsubscriptN2 and E2 pathways. rsc.org

The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical for the accuracy of these calculations. scispace.com Larger basis sets generally provide more accurate results but at a higher computational cost.

Table 1: Representative Computational Methods for Reaction Pathway Analysis of Chloroalkanes

| Computational Method | Typical Application | Key Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations | Structures of reactants, products, and transition states; reaction energies |

| Møller-Plesset Perturbation Theory (MP2) | Single-point energy calculations for higher accuracy | More reliable reaction barriers and thermochemistry |

| Coupled-Cluster (CC) Theory | High-accuracy benchmark calculations | "Gold standard" energies for critical points on the potential energy surface |

This table is illustrative and based on general practices in computational chemistry for similar compounds.

Molecular Dynamics Simulations for Solvent and Conformational Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. diva-portal.orgmdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with solvent molecules. acs.org

For a flexible molecule like Heptane (B126788), 1-chloro-3-methyl-, which has multiple rotatable bonds, numerous conformations (different spatial arrangements of atoms) are possible. maricopa.edu MD simulations can explore the conformational space of the molecule, identifying the most stable conformers and the energy barriers between them. electronicsandbooks.comacs.org This is crucial as the reactivity of the molecule can be highly dependent on its conformation at the time of reaction. Studies on branched alkanes have shown that MD simulations can effectively determine the populations of different conformers and the rates of transition between them. acs.orgresearchgate.net

Table 2: Applications of Molecular Dynamics Simulations for Haloalkanes

| Simulation Focus | Information Gained | Relevance to Heptane, 1-chloro-3-methyl- |

| Conformational Analysis | Identification of stable conformers, rotational energy barriers | Understanding the preferred shapes of the molecule, which can influence reactivity. |

| Solvent Effects | Solvation structure, diffusion rates, free energy of solvation | Predicting how different solvents will affect reaction rates and pathways. |

| Thermodynamic Properties | Density, surface tension, viscosity | Characterizing the bulk physical properties of the substance. acs.org |

This table is illustrative and based on general practices in computational chemistry for similar compounds.

Transition State Modeling and Potential Energy Surface Analysis

The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. wayne.edulibretexts.org Its structure and energy determine the activation energy and, therefore, the rate of a reaction. wayne.edu Computational chemistry provides methods to locate and characterize transition state structures. schrodinger.comgithub.io

Locating a transition state is a challenging computational task because it is a first-order saddle point on the potential energy surface (a maximum in the direction of the reaction coordinate and a minimum in all other directions). wayne.edulibretexts.org Various algorithms have been developed to find these structures, often starting from an initial guess based on the reactant and product geometries. nih.gov

Once a transition state is located, its structure provides insights into the reaction mechanism. For example, in an S\textsubscriptN2 reaction, the transition state shows the nucleophile and the leaving group partially bonded to the central carbon atom. schrodinger.comwordpress.comyoutube.com For Heptane, 1-chloro-3-methyl-, the stereochemistry of the transition state would be of particular interest due to the chiral center at the 3-position.

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. wayne.eduuleth.ca By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, including reactant and product valleys, and the mountain passes of transition states that connect them. wayne.edulibretexts.org Analyzing the PES provides a comprehensive understanding of all possible reaction pathways and their relative energies. nist.govrsc.org

Structure-Reactivity Relationships Derived from Computational Models

Computational models are invaluable for establishing structure-reactivity relationships, which explain how the structure of a molecule influences its chemical reactivity. cam.ac.uk For haloalkanes, factors such as the nature of the alkyl group (primary, secondary, tertiary), the type of halogen, and the presence of branching all affect their reactivity in substitution and elimination reactions. studypug.comcbseacademic.nic.in

For Heptane, 1-chloro-3-methyl-, which is a primary chloroalkane, computational studies on similar molecules would predict it to be relatively reactive in S\textsubscriptN2 reactions. wordpress.com However, the methyl group at the 3-position introduces steric hindrance that could slow the reaction compared to a straight-chain primary haloalkane. DFT and ab initio calculations can quantify this steric effect by comparing the activation energies for the S\textsubscriptN2 reaction of Heptane, 1-chloro-3-methyl- with that of 1-chloroheptane.

Computational models can also be used to probe the electronic effects of substituents. For instance, the electron-donating nature of the alkyl groups in Heptane, 1-chloro-3-methyl- influences the partial positive charge on the carbon atom bonded to the chlorine, which in turn affects its susceptibility to nucleophilic attack. These electronic properties can be quantified using computational methods, providing a deeper understanding of the molecule's reactivity. weizmann.ac.il

By systematically varying the structure of the haloalkane in computational models and calculating the corresponding reaction barriers, a quantitative structure-activity relationship (QSAR) can be developed. These relationships are powerful predictive tools in chemistry.

Advanced Analytical Methodologies for Structural and Mechanistic Investigations

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy provides fundamental insights into the molecular structure of "Heptane, 1-chloro-3-methyl-" by probing the interactions of the molecule with electromagnetic radiation. Each technique offers specific information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise carbon-hydrogen framework of "Heptane, 1-chloro-3-methyl-". Both ¹H NMR and ¹³C NMR are employed to elucidate the structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their electronic environment (chemical shift). For "Heptane, 1-chloro-3-methyl-," the key expected signals include a downfield multiplet corresponding to the two protons on the carbon bearing the chlorine atom (C1), shifted due to the electronegativity of the halogen. The protons of the methyl group at the C3 position would appear as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For "Heptane, 1-chloro-3-methyl-," eight distinct signals would be expected in a chiral, non-racemic sample, corresponding to each of the eight carbon atoms. The carbon atom bonded to the chlorine (C1) would exhibit the most significant downfield shift. The chemical shifts are influenced by the proximity to the electronegative chlorine atom, with the effect diminishing further down the alkyl chain. docbrown.info

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Heptane (B126788), 1-chloro-3-methyl- Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-CH₂Cl) | 3.4 - 3.6 | 45 - 50 |

| C2 (-CH₂) | 1.6 - 1.8 | 35 - 40 |

| C3 (-CH) | 1.5 - 1.7 | 30 - 35 |

| C4 (-CH₂) | 1.2 - 1.4 | 28 - 33 |

| C5 (-CH₂) | 1.2 - 1.4 | 22 - 27 |

| C6 (-CH₂) | 1.2 - 1.4 | 22 - 27 |

| C7 (-CH₃) | 0.8 - 1.0 | 13 - 15 |

| C3-Methyl (-CH₃) | 0.8 - 1.0 | 18 - 23 |

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. When analyzing "Heptane, 1-chloro-3-methyl-" (molecular formula C₈H₁₇Cl), the mass spectrum would exhibit a characteristic molecular ion peak.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Due to the natural abundance of two stable isotopes of chlorine, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), the molecular ion will appear as two peaks: one for the molecule containing ³⁵Cl (M) and another, two mass units higher, for the molecule containing ³⁷Cl (M+2). The intensity ratio of the M to M+2 peak is approximately 3:1. For "Heptane, 1-chloro-3-methyl-," with a molecular weight of approximately 148.67 g/mol , these peaks would appear at m/z 148 and m/z 150. chemspider.comnih.gov

Common fragmentation patterns for alkyl halides include the loss of the halogen atom or the loss of HCl. The fragmentation of the alkyl chain would also produce a series of characteristic carbocation fragments. While a spectrum for the target compound is not publicly available, the mass spectrum of its isomer, "3-chloro-3-methylheptane," shows characteristic fragments that help illustrate these principles. nih.govnist.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For "Heptane, 1-chloro-3-methyl-," the IR spectrum would be dominated by absorptions corresponding to the alkyl and chloro-alkane functionalities.

Key expected absorption bands include:

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the sp³ hybridized C-H bonds in the heptane backbone and methyl group.

C-H bending: Absorptions in the 1350-1480 cm⁻¹ range corresponding to the bending vibrations of the CH₂ and CH₃ groups.

C-Cl stretching: A characteristic absorption band in the 600-800 cm⁻¹ region, which is indicative of the carbon-chlorine bond. The exact position can give clues about the conformation of the molecule.

Data from related compounds like "1-chloro-3-methylbutane" and "3-chloro-3-methylheptane" confirm the presence of these characteristic bands. nih.govchemicalbook.com

Table 2: Characteristic IR Absorption Bands for Heptane, 1-chloro-3-methyl-

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-H (CH₂/CH₃) | Bending | 1350 - 1480 |

| C-Cl | Stretching | 600 - 800 |

Chromatographic Separation and Quantitative Analysis

Chromatographic methods are essential for separating "Heptane, 1-chloro-3-methyl-" from reaction mixtures, starting materials, byproducts, and isomers, as well as for determining its purity.

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like "Heptane, 1-chloro-3-methyl-". In GC, the compound is vaporized and passed through a long column. The separation is based on the differential partitioning of the analyte between a stationary phase (the column coating) and a mobile phase (an inert carrier gas, typically helium).

The choice of the GC column is critical. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable for separating "Heptane, 1-chloro-3-methyl-" based on its boiling point and interaction with the stationary phase. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate) and can be used for identification by comparison to a known standard. Purity assessment is achieved by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram.

To achieve unambiguous identification, GC is often coupled with a detector that can provide structural information, most commonly a mass spectrometer. This hyphenated technique, Gas Chromatography-Mass Spectrometry (GC-MS), combines the powerful separation capabilities of GC with the sensitive and specific detection of MS.

As the separated "Heptane, 1-chloro-3-methyl-" elutes from the GC column, it enters the ion source of the mass spectrometer. A mass spectrum is continuously recorded for the eluting components. This provides two complementary pieces of information: the retention time from the GC and the mass spectrum from the MS. This dual detection confirms the identity of the compound with a very high degree of certainty. The mass spectrum can be compared against spectral libraries, such as the NIST Mass Spectral Library, to further confirm the identification. nih.govnist.gov This technique is invaluable for analyzing complex mixtures and identifying unknown impurities or reaction byproducts.

X-ray Crystallography for Crystalline Derivatives

Single-crystal X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. creative-biostructure.comrigaku.comexcillum.com This method provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for comprehensive structural elucidation. creative-biostructure.comnih.gov

For a molecule such as Heptane, 1-chloro-3-methyl-, which is a liquid at standard conditions, direct analysis by single-crystal X-ray diffraction is not feasible. The technique fundamentally requires a well-ordered, single crystal. excillum.com Therefore, structural investigation using this method necessitates the synthesis of a suitable crystalline derivative. The process involves chemically modifying the parent molecule to introduce functional groups that promote crystallization through strong intermolecular interactions like hydrogen bonding or ionic forces.

Challenges and Methodological Approach

The primary challenge in the crystallographic analysis of Heptane, 1-chloro-3-methyl- lies in obtaining diffraction-quality single crystals. Its flexible alkyl chain and lack of strong interacting functional groups make it difficult to form a stable, ordered crystal lattice. To overcome this, a common strategy is to react the chiral chloroalkane with a molecule that is itself crystalline and can act as a scaffold or "crystallization chaperone." nih.gov

Heptane, 1-chloro-3-methyl- possesses a chiral center at the C3 position. Determining the absolute configuration (R or S) of this stereocenter is a critical aspect of its structural characterization. X-ray crystallography is the most reliable method for this purpose, particularly when using anomalous dispersion, often referred to as the Bijvoet method. researchgate.net This requires the presence of an atom heavier than carbon in the crystal structure; the chlorine atom in the parent molecule can serve this purpose, although incorporating a heavier atom (like bromine or iodine) into the derivative can yield a stronger anomalous signal and a more confident assignment of the absolute structure. researchgate.net

Detailed Research Findings

A thorough review of scientific literature and structural databases indicates that, to date, no specific crystalline derivatives of Heptane, 1-chloro-3-methyl- have been synthesized and analyzed by X-ray crystallography. Consequently, there are no published experimental crystallographic data, such as unit cell parameters or atomic coordinates, for this compound.

Hypothetical Crystallographic Data

Should a suitable crystalline derivative of Heptane, 1-chloro-3-methyl- be successfully synthesized and analyzed, the resulting data would be presented in a format similar to the table below. This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment and is provided for informational purposes to demonstrate the type of data generated by this methodology.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of Heptane, 1-chloro-3-methyl-

| Parameter | Hypothetical Value | Description |

| Crystal Data | ||

| Crystal System | Orthorhombic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | The space group defines the crystal's symmetry elements. This is a common chiral space group. wikipedia.org |

| a (Å) | 8.542 | Unit cell dimension along the a-axis. |

| b (Å) | 10.135 | Unit cell dimension along the b-axis. |

| c (Å) | 15.671 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 90 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1357.8 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Data Collection | ||

| Radiation type | Mo Kα | The type of X-ray radiation used for the experiment. |

| Wavelength (Å) | 0.71073 | The wavelength of the X-ray radiation. |

| Temperature (K) | 100 | The temperature at which the data was collected, typically low to reduce atomic vibration. |

| Refinement | ||

| R₁ [I > 2σ(I)] | 0.035 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| wR₂ (all data) | 0.082 | A weighted measure of the agreement for all data. |

| Flack parameter | 0.02(4) | A key parameter used to determine the absolute configuration of a chiral structure. researchgate.net |

Functionalization Strategies and Applications As Synthetic Intermediates

Alkylation and Arylation Reactions Utilizing the Chloro Substituent

The chlorine atom in 1-chloro-3-methylheptane serves as a leaving group in reactions with organometallic reagents, facilitating the formation of new carbon-carbon bonds through alkylation and arylation. A primary method to achieve this is through the preparation of a Grignard reagent. The reaction of 1-chloro-3-methylheptane with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran, would yield the corresponding Grignard reagent, (3-methylheptyl)magnesium chloride. This organometallic species is a potent nucleophile and can react with a variety of electrophiles.

For instance, the reaction of (3-methylheptyl)magnesium chloride with another alkyl halide would result in a new, longer-chain alkane. Similarly, coupling with aryl halides, often catalyzed by transition metals like palladium or nickel, could introduce an aromatic moiety onto the 3-methylheptyl framework.

Another powerful class of reagents for these transformations are organocuprates, such as lithium dialkylcuprates (Gilman reagents). These are generally prepared by the reaction of an organolithium reagent with a copper(I) halide. While less reactive than Grignard reagents, organocuprates offer greater selectivity, particularly in conjugate addition reactions. The reaction of 1-chloro-3-methylheptane with a lithium dialkylcuprate would lead to the corresponding alkyl-substituted product.

| Reactant 1 | Reactant 2 | Typical Product | Reaction Type |

| 1-Chloro-3-methylheptane | Magnesium (Mg) | (3-Methylheptyl)magnesium chloride | Grignard Formation |

| (3-Methylheptyl)magnesium chloride | Alkyl Halide (R'-X) | 3-Methyl-1-R'-heptane | Alkylation |

| (3-Methylheptyl)magnesium chloride | Aryl Halide (Ar-X) + Catalyst | 1-Aryl-3-methylheptane | Arylation |

| 1-Chloro-3-methylheptane | Lithium Dialkylcuprate (R'₂CuLi) | 3-Methyl-1-R'-heptane | Alkylation |

This table presents predicted outcomes based on the known reactivity of primary alkyl halides.

Formation of New Carbon-Carbon Bonds for Scaffold Construction

Beyond simple alkylation and arylation, the chloro substituent of 1-chloro-3-methylheptane is a key functional group for constructing more complex carbon skeletons. As a primary alkyl halide, it readily undergoes SN2 reactions with a variety of carbon nucleophiles.

For example, reaction with cyanide ions (e.g., from sodium cyanide) would yield 4-methyl-octanenitrile. The nitrile group can then be further elaborated, for instance, by hydrolysis to a carboxylic acid or reduction to an amine, thus extending the carbon chain and introducing new functionality.

Similarly, acetylide anions, generated from terminal alkynes, can act as nucleophiles to displace the chloride, resulting in the formation of a new carbon-carbon triple bond. This provides a valuable entry point for further transformations, such as hydrogenation or hydration of the alkyne.

The use of enolates derived from ketones, esters, or other carbonyl compounds as nucleophiles allows for the α-alkylation of these carbonyls with the 3-methylheptyl group. This is a fundamental strategy for building molecular complexity.

| Nucleophile | Product of Reaction with 1-Chloro-3-methylheptane | Resulting Functional Group |

| Cyanide (CN⁻) | 4-Methyloctanenitrile | Nitrile |

| Acetylide (RC≡C⁻) | 1-Alkynyl-3-methylheptane derivative | Alkyne |

| Enolate of a ketone | 2-(3-Methylheptyl)ketone derivative | Ketone |

| Malonic ester enolate | Diethyl 2-(3-methylheptyl)malonate | Diester |

This table illustrates potential products from the reaction of 1-chloro-3-methylheptane with various carbon nucleophiles, based on general SN2 reactivity.

Introduction of Heteroatoms and Derivatization

The versatility of 1-chloro-3-methylheptane extends to the introduction of various heteroatoms into the molecular structure, primarily through nucleophilic substitution reactions. The chlorine atom can be displaced by a range of heteroatomic nucleophiles, leading to a diverse array of derivatives.

Reaction with hydroxide (B78521) or alkoxide ions leads to the formation of the corresponding alcohol (3-methylheptan-1-ol) or ethers, respectively. Thiolates can be used to synthesize the analogous thiols and thioethers. Amines, both primary and secondary, can also act as nucleophiles to produce the corresponding substituted amines, although the potential for over-alkylation exists. The use of azide (B81097) as a nucleophile, followed by reduction, provides a clean route to the primary amine, 3-methylheptan-1-amine.

Furthermore, reaction with carboxylate salts will yield the corresponding esters, such as 3-methylheptyl acetate. nih.gov These derivatization reactions are crucial for modifying the physical and chemical properties of the molecule and for introducing functional groups that can participate in subsequent synthetic steps.

| Nucleophile | Product of Reaction with 1-Chloro-3-methylheptane | Functional Group Introduced |

| Hydroxide (OH⁻) | 3-Methylheptan-1-ol | Alcohol |

| Alkoxide (RO⁻) | 1-Alkoxy-3-methylheptane | Ether |

| Thiolate (RS⁻) | 1-(Alkylthio)-3-methylheptane | Thioether |

| Azide (N₃⁻) | 1-Azido-3-methylheptane | Azide |

| Carboxylate (RCOO⁻) | 3-Methylheptyl carboxylate | Ester |

This table outlines the expected products from nucleophilic substitution reactions of 1-chloro-3-methylheptane with various heteroatomic nucleophiles.

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

While specific, complex syntheses starting from 1-chloro-3-methylheptane are not extensively documented in readily available literature, its potential as a foundational building block is clear from the reactivity patterns discussed. The 3-methylheptyl moiety is a structural feature in some naturally occurring compounds and pharmaceuticals, suggesting that 1-chloro-3-methylheptane could serve as a valuable starting material or intermediate.

The ability to introduce a chiral, eight-carbon chain with a specific branching pattern is synthetically useful. For instance, in the synthesis of natural products containing a substituted heptane (B126788) or octane (B31449) core, 1-chloro-3-methylheptane could be a key fragment. Its role would be to provide this lipophilic side chain through the coupling reactions previously described.

In medicinal chemistry, the introduction of a 3-methylheptyl group can modulate a drug candidate's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The functional handles that can be introduced via the chloro group allow for the attachment of this lipophilic tail to a pharmacologically active core. Although numerous chloro-containing molecules are FDA-approved drugs, the specific application of 1-chloro-3-methylheptane in this context remains an area for future exploration. nih.gov

The synthesis of specialty chemicals, such as lubricants and surfactants, could also potentially utilize 1-chloro-3-methylheptane as a precursor. ontosight.ai The long, branched alkyl chain is a desirable feature for modifying the physical properties of these materials.

Green Chemistry Principles in the Synthesis and Transformation of Heptane, 1 Chloro 3 Methyl

Solvent Selection and the Application of Green Solvents in Related Reactions

Solvent choice is a critical aspect of green chemistry as it significantly influences the environmental impact, safety, and cost of chemical processes. rsc.org Solvents are a major source of waste in synthetic chemistry, particularly in purification steps like chromatography. acs.org The ideal green solvent should be non-toxic, derived from renewable resources, biodegradable, and have a low environmental impact.

In reactions involving the synthesis or transformation of haloalkanes like Heptane (B126788), 1-chloro-3-methyl-, the solvent system must be carefully chosen. For instance, in purification, mixtures of acetone (B3395972) and heptane have been explored as a more sustainable alternative to commonly used ethyl acetate-hexane systems. Acetone and heptane are more easily separated by distillation, which facilitates solvent recycling and significantly reduces waste volume and operating costs. acs.org

Heptane is increasingly recognized as an environmentally preferable solvent compared to other short-chain alkanes like hexane. rsc.orgmygreenlab.org N-hexane is a known neurotoxin, metabolized in the body to 2,5-hexanedione. mygreenlab.org Heptane, while still a hydrocarbon derived from petroleum, is considered a greener alternative because it does not have the same toxicological profile. mygreenlab.orglaballey.com

Heptane's properties make it a versatile solvent for various industrial applications, including:

Cleaning and Degreasing: Its excellent solvency for oils and greases makes it effective in heavy-duty cleaners and degreasers. It evaporates quickly, leaving minimal residue. greenchemindustries.com

Botanical Extraction: As a nonpolar solvent, n-heptane is used to extract non-polar bioactive compounds from plants. It is often substituted for n-hexane to improve the sustainability of the extraction process. laballey.com

Chemical Synthesis: It serves as a reaction medium in the production of pharmaceuticals and agricultural chemicals. greenchemindustries.com

The table below summarizes key properties of Heptane as a solvent.

| Property | Value/Description | Reference |

| Chemical Formula | C₇H₁₆ | |

| Polarity Index | 0.1 | laballey.com |

| Key Advantage | A less toxic, "greener" alternative to n-hexane. | mygreenlab.orglaballey.com |

| Industrial Uses | Botanical extraction, cleaning formulations, pharmaceutical synthesis. | laballey.comgreenchemindustries.com |

| Recycling Potential | Can be separated from more polar solvents like acetone by distillation for reuse. | acs.org |

Catalysis in Environmentally Responsible Syntheses

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. Catalytic reactions are often superior to stoichiometric ones as they reduce the amount of waste generated. studyrocket.co.uk

The synthesis of haloalkanes can be achieved through several routes, with varying degrees of environmental impact. One common laboratory method involves the reaction of an alcohol with a hydrogen halide. For instance, Heptane, 1-chloro-3-methyl- could be synthesized from 3-methylheptan-1-ol using concentrated hydrochloric acid. savemyexams.com While this method is more direct than others, catalytic approaches are continually being developed to improve efficiency.

Recent research has focused on catalytic methods for forming carbon-halogen bonds. Silver-based catalysts, for example, have been used in the functionalization of C-X (X = Cl, Br) bonds. acs.org Another sustainable approach is the halogen exchange (halex) reaction, where one halogen is swapped for another. Commercially available alumina (B75360) has been shown to effectively catalyze the exchange between long-chain alkyl halides, a process that can be run in either batch or continuous flow modes. acs.org Such catalytic processes avoid the need for stoichiometric reagents and can lead to higher atom economy and reduced waste.

Atom Economy and Reaction Efficiency Optimization

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical reaction converts reactants into the desired product. numberanalytics.com It is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants. A higher atom economy signifies a more sustainable process with less waste. studyrocket.co.uk

The synthesis of Heptane, 1-chloro-3-methyl- can be evaluated using this metric. Two potential pathways are compared below:

Free Radical Substitution: The chlorination of 3-methylheptane (B165616) using chlorine gas under UV light. This reaction is notoriously inefficient, producing not only the desired product but also HCl as a significant byproduct and a mixture of positional isomers, which requires extensive separation. lambdastudy.com

Reaction: C₈H₁₈ + Cl₂ → C₈H₁₇Cl + HCl

Nucleophilic Substitution: The reaction of 3-methylheptan-1-ol with hydrochloric acid. This reaction is more direct and produces water as the primary byproduct, representing a significant improvement in atom economy. savemyexams.com

Reaction: C₈H₁₈O + HCl → C₈H₁₇Cl + H₂O

The following table provides a quantitative comparison of the atom economy for these two synthetic routes.

| Synthesis Route | Reactants | Desired Product | Byproduct(s) | Atom Economy (%) | Reference |

| Free Radical Substitution | 3-methylheptane (C₈H₁₈) + Chlorine (Cl₂) | Heptane, 1-chloro-3-methyl- (C₈H₁₇Cl) | Hydrogen Chloride (HCl) | 75.8% | lambdastudy.com |

| Nucleophilic Substitution | 3-methylheptan-1-ol (C₈H₁₈O) + Hydrogen Chloride (HCl) | Heptane, 1-chloro-3-methyl- (C₈H₁₇Cl) | Water (H₂O) | 89.8% | savemyexams.com |

Calculations based on molecular weights: C₈H₁₈=114.23 g/mol , Cl₂=70.90 g/mol , C₈H₁₇ Cl=148 .68 g/mol , HCl=36.46 g/mol , C₈H₁₈O=130.23 g/mol , H₂O=18.02 g/mol .

The data clearly shows that the nucleophilic substitution pathway offers a significantly higher atom economy, making it the preferred route from a green chemistry perspective.

Waste Minimization Strategies in Process Design

Waste minimization is a comprehensive strategy that involves inventory management, process optimization, and responsible disposal. stanford.edu For processes involving Heptane, 1-chloro-3-methyl-, several strategies can be employed to reduce waste.

Source Reduction: The most effective strategy is to minimize waste at its source. This involves choosing synthetic pathways with high atom economy, such as the substitution reaction over free-radical chlorination, which reduces the generation of unwanted byproducts. numberanalytics.comlambdastudy.com Reducing the scale of experiments and using microscale techniques where possible also contributes to waste reduction. stanford.edu

Solvent Recycling: As discussed, solvents like heptane used in reaction or purification can be recovered and recycled. acs.org Distillation is a common method for regenerating solvents, thereby reducing both purchasing and disposal costs. triumvirate.com

Segregation of Waste: Halogenated organic compounds like Heptane, 1-chloro-3-methyl- require special disposal procedures and should not be mixed with non-halogenated waste. stanford.edu Segregating waste streams allows for proper treatment and can make recycling of non-halogenated solvents more feasible. Halogenated waste is often collected separately for incineration or other specialized disposal methods. preproom.org

Chemical Transformation of Waste: In some cases, waste can be chemically treated to render it less hazardous. For example, a reactive haloalkane could potentially be converted back to an alcohol via nucleophilic substitution with sodium hydroxide (B78521), creating a product that is easier to dispose of. preproom.org

By integrating these strategies into the process design, the environmental footprint associated with the synthesis and use of Heptane, 1-chloro-3-methyl- can be significantly minimized.

Q & A

Basic: What are the systematic steps to determine the IUPAC nomenclature of 1-chloro-3-methylheptane, and how do substituent priorities affect its numbering?

Answer:

The IUPAC naming of halogenated alkanes requires prioritizing substituents based on atomic number (Cl > CH₃) and applying the lowest locant rule. For 1-chloro-3-methylheptane:

Identify the longest carbon chain (7 carbons, "heptane").

Number the chain to give the lowest possible position to the first substituent (Cl at position 1).

Assign the methyl group the next lowest position (position 3).

If conflicting substituents arise, alphabetical order (chloro before methyl) breaks ties. For isomers like 3-chloro-2-methylpentane, ensure numbering minimizes substituent locants collectively .

Basic: What experimental methodologies are recommended for synthesizing 1-chloro-3-methylheptane, and how can reaction yields be optimized?

Answer:

Synthesis typically involves free-radical chlorination or nucleophilic substitution. Key steps:

Free-radical chlorination : React 3-methylheptane with Cl₂ under UV light, controlling temperature (40–60°C) to favor mono-chlorination.

Nucleophilic substitution : Use 3-methylheptanol with HCl in the presence of a Lewis acid catalyst (e.g., ZnCl₂) at 80°C.

Optimize yields by:

- Purifying intermediates (e.g., alcohol precursors via fractional distillation).

- Monitoring reaction kinetics using GC-MS to minimize byproducts like di-chlorinated isomers .

Advanced: How can thermodynamic models (e.g., Wilson equation) predict phase behavior of 1-chloro-3-methylheptane in solvent-bitumen mixtures?

Answer:

Local composition models (e.g., Wilson, Scott’s two-liquid) account for non-ideal interactions in mixtures. For 1-chloro-3-methylheptane:

Measure activity coefficients at infinite dilution using gas-liquid chromatography.

Input binary interaction parameters (α₁₂) into the Wilson equation to predict excess Gibbs energy.

Validate predictions against experimental phase data (e.g., density and viscosity trends in heptane/bitumen mixtures at varying pressures and temperatures) .

Advanced: How should researchers resolve contradictions in measured physical properties (e.g., density, viscosity) of 1-chloro-3-methylheptane under varying conditions?

Answer:

Discrepancies often arise from experimental conditions (pressure, temperature, solvent purity). Mitigation strategies:

Standardize measurements using high-purity samples (≥99% by GC-MS).

Use viscometers calibrated at multiple shear rates and temperatures (e.g., 25–100°C).

Compare data with reference studies:

- Density increases with pressure (e.g., 0.4–0.5 weight fraction heptane mixtures show +2–3% density at 10 MPa vs. ambient pressure) .

- Viscosity decreases exponentially with temperature due to reduced intermolecular forces .

Advanced: What toxicological study designs are robust for evaluating 1-chloro-3-methylheptane’s systemic effects in mammalian models?

Answer:

Adopt inclusion criteria from ATSDR guidelines:

Species : Use rodents (rats/mice) for acute exposure and primates for chronic studies.

Exposure routes : Prioritize inhalation (vapor-phase) and dermal absorption (OECD 428 guidelines).

Endpoints : Monitor hepatic/renal biomarkers (ALT, creatinine), hematological parameters (RBC count), and histopathology.

Dose-response : Apply the Benchmark Dose (BMD) method for non-linear toxicity trends .

Advanced: Which analytical techniques effectively separate 1-chloro-3-methylheptane from complex matrices (e.g., bitumen or environmental samples)?

Answer:

TLC-FID : Fractionate using solvent gradients (n-heptane → toluene/ethanol) to isolate non-polar components .

GC-MS : Optimize with a D-optimal design:

- Use dichloromethane as the extraction solvent.

- Set column temperature to 150°C with a 5°C/min ramp.

- Confirm identification via NIST library match (m/z 91, 148) .

Advanced: How do substituent positions in halogenated heptanes influence their environmental persistence and bioaccumulation potential?

Answer:

- Chlorine position : Terminal Cl (e.g., 1-chloro) increases volatility (lower log KOW) but reduces bioaccumulation.

- Branching : 3-methyl groups enhance steric hindrance, slowing hydrolysis (t½ > 100 days in aquatic systems).

- Modeling : Use EPI Suite to estimate biodegradation (BIOWIN3) and bioaccumulation (BCFBAF) factors. Validate with microcosm studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.